molecular formula C10H6Br2O2 B13692673 6,8-Dibromo-3-methyl-2H-chromen-2-one

6,8-Dibromo-3-methyl-2H-chromen-2-one

Cat. No.: B13692673
M. Wt: 317.96 g/mol
InChI Key: KTSSQWGWUWRXGJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-methyl-2H-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is widely found in nature and has various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, debrominated coumarins, and oxidized derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6,8-Dibromo-3-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine atoms and the coumarin core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-3-(bromoacetyl)-2H-chromen-2-one
  • 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
  • 6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one

Uniqueness

6,8-Dibromo-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 3, differentiates it from other coumarin derivatives and influences its reactivity and biological activity .

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

6,8-dibromo-3-methylchromen-2-one

InChI

InChI=1S/C10H6Br2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3

InChI Key

KTSSQWGWUWRXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2OC1=O)Br)Br

Origin of Product

United States

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